molecular formula C11H13NO2 B7728165 Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 79815-19-3

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B7728165
CAS RN: 79815-19-3
M. Wt: 191.23 g/mol
InChI Key: YTNGWXICCHJHKA-UHFFFAOYSA-N
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Description

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” is an endogenous substance with high pharmacological potential . It is a member of the tetrahydroisoquinolines family, which is widespread in nature .


Synthesis Analysis

The synthesis of “this compound” involves several steps. It can be synthesized from 2-Acetamidoacrylic acid and Sodium Methoxide and 2-Bromobenzaldehyde . There are also other synthetic strategies for constructing the core scaffold .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H13NO2 . The InChI Code is 1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3 .


Chemical Reactions Analysis

“this compound” is part of the tetrahydroisoquinolines family, which exerts diverse biological activities against various infective pathogens and neurodegenerative disorders . It has been used in the preparation of 3-acetylisoquinoline .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . It has a molecular weight of 191.23 . The storage temperature is 2-8°C and it should be kept in a dark place .

Scientific Research Applications

  • Synthesis of Alkoxy-Derived Compounds :

    • Beattie and Hales (1992) discussed the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride to produce 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates. This method offers an alternative oxidant for preparing these compounds, which are equivalents of reactive dienophiles (Beattie & Hales, 1992).
  • Diastereoselective Alkylation and Synthesis of Alkaloids :

    • Huber and Seebach (1987) explored the diastereoselective alkylation of phenylalanine-derived precursors of tetrahydroisoquinolines. This process was used to synthesize the alkaloid (+)-corlumine, showcasing the utility of this compound in complex organic syntheses (Huber & Seebach, 1987).
  • Characterization of Derivatives :

    • Jansa et al. (2006) prepared and fully characterized various derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including their hydrochloride of methyl ester, N-carboxy anhydride, and N-acetyl derivative. They provided a comprehensive understanding of these compounds' physical and chemical properties (Jansa, Macháček & Bertolasi, 2006).
  • Synthesis of Protected Compounds :

    • Lerestif et al. (1999) detailed the synthesis of protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate via cleavage of functionalized dihydrooxazoles. This synthesis is part of efforts to develop new methods for creating complex molecules for further research and potential therapeutic applications (Lerestif, Feuillet, Bazureau & Hamelin, 1999).
  • Neuroprotective and Neurotoxic Studies :

    • Antkiewicz‐Michaluk and Rommelspacher (2012) discussed the dual nature of tetrahydroisoquinolines, including derivatives of methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate, in the mammalian brain, highlighting their roles as both neurotoxins and neuroprotectants. This indicates the compound's significance in studying neurological diseases and potential therapies (Antkiewicz‐Michaluk & Rommelspacher, 2012).
  • Potential Therapeutic Applications :

    • Singh and Shah (2017) reviewed patents on the therapeutic activities of tetrahydroisoquinoline derivatives between 2010 and 2015, highlighting the success in drug discovery for cancer and central nervous system disorders. This review suggests the compound's potential as a scaffold for developing new therapeutic agents (Singh & Shah, 2017).

Safety and Hazards

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” has several hazard statements including H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

“Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate” and its analogs have garnered a lot of attention in the scientific community due to their diverse biological activities . Future research may focus on the development of novel tetrahydroisoquinoline analogs with potent biological activity .

Biochemical Analysis

Biochemical Properties

It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate belongs, can interact with various enzymes, proteins, and other biomolecules . For instance, some THIQs have been found to interact with monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), enzymes involved in the metabolism of neurotransmitters .

Cellular Effects

Studies on similar compounds suggest potential neuroprotective effects . For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous amine found in the human brain, has been studied in a model of streptozotocin-induced neuropathic pain . It was found that 1MeTIQ reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia .

Molecular Mechanism

It is known that THIQs can interact with the monoaminergic system, influencing the levels of neurotransmitters such as dopamine, noradrenaline, and serotonin . This suggests that this compound may exert its effects at the molecular level through interactions with these neurotransmitter systems.

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that they may have long-term effects on cellular function . For instance, chronic administration of high doses of TIQ was found to cause a mild but significant decrease in striatal dopamine concentration in rats .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Research on similar compounds suggests that their effects can vary with dosage . For example, high doses of TIQ were found to cause a decrease in striatal dopamine concentration in rats .

Metabolic Pathways

It is known that THIQs can be involved in the metabolism of neurotransmitters, interacting with enzymes such as MAO and COMT .

Transport and Distribution

Studies on similar compounds suggest that they can penetrate the blood-brain barrier .

properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNGWXICCHJHKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501000757
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79815-19-3, 57060-86-3
Record name Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501000757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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